

Physical and chemical properties of Flecainided3

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Core Physical and Chemical Properties of Flecainide-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flecainide-d3 is the deuterated analog of Flecainide, a class Ic antiarrhythmic agent used in the management of various cardiac arrhythmias.[1][2][3] The incorporation of deuterium atoms can be useful in pharmacokinetic studies, particularly in mass spectrometry-based bioanalytical assays where it serves as a stable isotope-labeled internal standard. This guide provides a comprehensive overview of the known physical and chemical properties of **Flecainide-d3**, along with relevant experimental protocols and metabolic pathways.

Physical and Chemical Properties

The physical and chemical properties of **Flecainide-d3** are summarized below. It is important to note that while some data is specific to the deuterated form, other properties are derived from its non-deuterated counterpart, Flecainide, and are expected to be very similar.

Table 1: General and Physical Properties of Flecainide-d3



Property	Value	Source
Chemical Name	N-(Piperidin-2-ylmethyl)-2,5- bis(2,2,2- trifluoroethoxy)benzamide- 3,4,6-d3	[4]
CAS Number	127413-31-4	[5]
Molecular Formula	C17H17D3F6N2O3	
Molecular Weight	417.36 g/mol	<u>-</u>
Appearance	White to off-white solid	<u>-</u>
Melting Point	105-107 °C (for Flecainide)	_
Boiling Point	434.9 ± 45.0 °C (Predicted for Flecainide)	_
pKa (Strongest Basic)	9.62 (for Flecainide)	_

Table 2: Solubility of Flecainide

Solvent	Solubility	Temperature
Water	0.0324 mg/mL	-
Chloroform	Slightly soluble	-
Methanol	Slightly soluble	-
Ethanol	~10 mg/mL (acetate form)	-
DMSO	~15 mg/mL (acetate form)	-
Dimethyl formamide (DMF)	~15 mg/mL (acetate form)	-

Spectroscopic Data

Table 3: Spectroscopic Data for Flecainide



Technique	Data
UV-Vis (λmax in Ethanol)	205, 230, 300 nm
Mass Spectrometry	Major fragments observed in GC-MS and LC-MS/MS analysis of Flecainide.

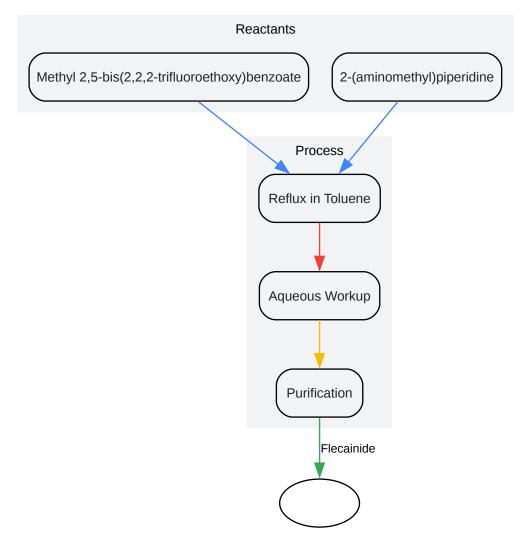
Experimental ProtocolsSynthesis of Flecainide

A common synthetic route for Flecainide involves the reaction of methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate with 2-(aminomethyl)piperidine. The synthesis of **Flecainide-d3** would follow a similar pathway, utilizing a deuterated precursor.

- Reaction: A mixture of methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate and 2-(aminomethyl)piperidine in toluene is refluxed for several hours.
- Workup: After cooling, water is added, and the layers are separated. The aqueous layer is extracted with toluene, and the combined organic layers are washed with water.
- Purification: The organic layer is concentrated under reduced pressure to yield the final product.



Synthesis of Flecainide



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Caption: A simplified workflow for the synthesis of Flecainide.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Several HPLC methods have been developed for the quantification of Flecainide in biological matrices.

• Sample Preparation: A common method involves protein precipitation with zinc sulfate and methanol, followed by solid-phase extraction.

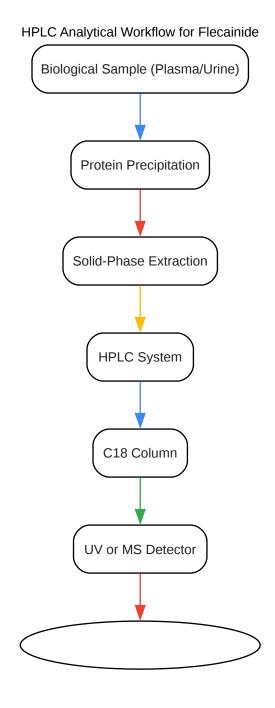
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- Chromatographic Conditions:
 - o Column: A reverse-phase C18 or phenyl column is typically used.
 - Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed.
 - Flow Rate: A typical flow rate is around 1.0 mL/min.
- Detection: UV detection is commonly performed at a wavelength of 290-308 nm. Mass spectrometry (LC-MS) can also be used for more sensitive and selective detection.





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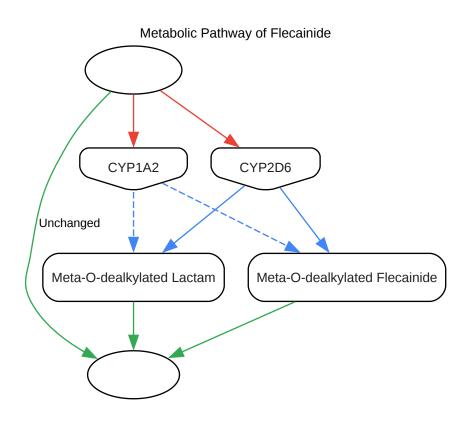
Caption: A general workflow for the analysis of Flecainide using HPLC.

Metabolism

Flecainide is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically by the CYP2D6 and, to a lesser extent, CYP1A2 isoenzymes. The major



metabolites are meta-O-dealkylated flecainide and the meta-O-dealkylated lactam of flecainide. Approximately 30% of an oral dose is excreted unchanged in the urine.



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Caption: The primary metabolic pathways of Flecainide in the liver.

Mechanism of Action

Flecainide is a class Ic antiarrhythmic agent that primarily works by blocking the fast inward sodium channels (Nav1.5) in the heart muscle cells. This action slows the upstroke of the cardiac action potential, thereby decreasing the conduction of electrical signals within the heart. Flecainide also inhibits the ryanodine receptor 2 (RyR2), which is involved in the release of calcium from the sarcoplasmic reticulum. By reducing calcium release, it can help suppress certain types of arrhythmias. Additionally, it has been shown to inhibit the delayed rectifier potassium current (IKr).

Conclusion



Flecainide-d3 is a valuable tool for researchers in the field of pharmacology and drug development. This guide has provided a detailed overview of its physical and chemical properties, along with standardized experimental protocols for its synthesis and analysis. The included diagrams of its metabolic pathway and analytical workflow offer a clear visual representation for better understanding. This information is intended to support further research and application of **Flecainide-d3** in various scientific studies.

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- To cite this document: BenchChem. [Physical and chemical properties of Flecainide-d3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b565084#physical-and-chemical-properties-of-flecainide-d3]

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